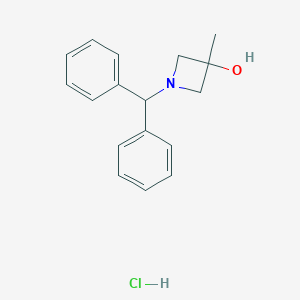

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride

描述

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride (CAS 124668-46-8) is a substituted azetidine derivative characterized by a diphenylmethyl (benzhydryl) group at the 1-position and a hydroxyl group at the 3-position of the azetidine ring, with an additional methyl substituent on the same carbon as the hydroxyl . The hydrochloride salt improves solubility in polar solvents, making it suitable for reactions in aqueous or mixed-solvent systems .

属性

IUPAC Name |

1-benzhydryl-3-methylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,19H,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMPVJOSECQRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559930 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-86-8 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Mechanism

In a representative procedure, 1-benzhydrylazetidin-3-one (530 mg, 1.94 mmol) is dissolved in tetrahydrofuran (10 mL) and cooled to 0°C under nitrogen. Methylmagnesium iodide (0.84 M in ether, 4.62 mL, 3.88 mmol) is added dropwise, and the mixture is stirred for 1 hour at 0°C. The Grignard reagent attacks the ketone carbonyl, forming a tertiary alcohol. Quenching with saturated sodium bicarbonate (20 mL) followed by extraction with ethyl acetate and flash chromatography (ethyl acetate/hexane, 1:4) yields the free base in quantitative amounts.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 1-Benzhydrylazetidin-3-one |

| Grignard Reagent | Methylmagnesium iodide |

| Solvent | Tetrahydrofuran/Diethyl Ether |

| Temperature | 0°C |

| Yield | 100% |

| Purity (Post-Purification) | >95% (by NMR) |

The product is characterized by NMR (CDCl₃): δ 1.52 (3H, s), 2.98 (2H, d, J=8.1 Hz), 3.19 (2H, dd, J=7.1, 1.7 Hz), and ESI-MS m/z 254 (M+H⁺).

Oxidation-Reduction Sequential Approach

An alternative route involves the oxidation of 1-(diphenylmethyl)azetidin-3-ol to its ketone derivative, followed by cyanide addition and hydrolysis.

Ketone Formation via TEMPO Oxidation

1-(Diphenylmethyl)azetidin-3-ol hydrochloride (2.75 g, 9.98 mmol) is suspended in dichloromethane with 4-methylmorpholine (1.1 mL, 10.0 mmol) and 3Å molecular sieves. Tetrapropylammonium perruthenate (140 mg, 0.399 mmol) and 4-methylmorpholine N-oxide (2.93 g, 25.0 mmol) are added, and the mixture is stirred at room temperature for 24 hours. Chromatographic purification (hexanes/ethyl acetate, 8:1) yields 1-(diphenylmethyl)azetidin-3-one in 37% yield.

Cyanohydrin Formation and Hydrolysis

The ketone (600 mg, 2.53 mmol) is treated with trimethylsilyl cyanide (0.8 mL, 6.01 mmol) and triethylamine (0.5 mL, 3.59 mmol) in dichloromethane. After 2 hours, the product is hydrolyzed under acidic conditions to yield the alcohol, which is subsequently converted to the hydrochloride salt via HCl treatment.

Key Data:

| Step | Yield | Reagents |

|---|---|---|

| Ketone Oxidation | 37% | TPAP, NMO, CH₂Cl₂ |

| Cyanohydrin Formation | 91% | TMSCN, Et₃N |

| Final Hydrochloride | 82% | HCl (gaseous) |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in diethyl ether or via aqueous HCl.

Procedure for Salt Formation

A solution of 1-(diphenylmethyl)-3-methylazetidin-3-ol (511 mg, 2.02 mmol) in anhydrous ether is bubbled with HCl gas until precipitation ceases. The solid is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (289.8 g/mol) with >97% purity.

Characterization:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Grignard Addition | Quantitative yield, minimal byproducts | Requires strict anhydrous conditions |

| Oxidation-Reduction | Applicable to scale-up | Lower overall yield (37%) |

| Hydrochloride Formation | High purity (>97%) | Sensitivity to moisture |

Industrial-Scale Considerations

For commercial production, continuous flow reactors are recommended to enhance the Grignard reaction’s exothermic control. Immobilized catalysts (e.g., polymer-supported TPAP) reduce costs in oxidation steps. Regulatory-grade purity (>99.5%) is achievable via recrystallization from ethanol/water mixtures .

化学反应分析

Types of Reactions: 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The diphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: 1-(Diphenylmethyl)-3-methylazetidin-3-one.

Reduction: 1-(Diphenylmethyl)-3-methylazetidin-3-amine.

Substitution: Various substituted azetidines depending on the nucleophile used.

科学研究应用

Cancer Treatment

Recent studies have highlighted the potential of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride in cancer therapy. For instance, it has been explored as a potent inhibitor for specific cancer cell lines, demonstrating significant cytotoxic effects. A notable case study involved its use in targeting non-small-cell lung cancer (NSCLC), where it was shown to inhibit tumor growth effectively by modulating key signaling pathways involved in cancer progression .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress, a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant activity of this compound has been confirmed through various in vitro studies, showing its ability to reduce reactive oxygen species (ROS) levels and protect neuronal cells from damage .

PDE9 Inhibition

Another promising application is as a phosphodiesterase type 9 (PDE9) inhibitor. PDE9 plays a crucial role in regulating cyclic GMP levels in the brain, and inhibition can lead to enhanced cognitive function. The compound has been shown to effectively inhibit PDE9 activity, suggesting potential use in treating cognitive disorders .

Table 1: Summary of Pharmacological Activities

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Cancer Cell Inhibition | Modulation of signaling pathways | |

| Neuroprotection | Reduction of oxidative stress | |

| PDE9 Inhibition | Increase in cyclic GMP levels |

Table 2: Synthetic Routes for this compound

| Step | Reagents Used | Outcome |

|---|---|---|

| Step 1 | Methyl magnesium iodide | Formation of azetidine ring |

| Step 2 | Methanesulfonyl chloride | Activation for further functionalization |

| Step 3 | Various coupling agents | Final product formation |

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

In a preclinical study, this compound was administered to NSCLC cell lines. The results indicated a significant reduction in cell viability, with IC50 values demonstrating its potency compared to existing treatments. The study concluded that this compound could serve as a lead candidate for further development in lung cancer therapies .

Case Study 2: Neuroprotection Against Oxidative Stress

A series of experiments were conducted to assess the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stressors. The results showed that treatment with this compound significantly reduced cell death and ROS levels, supporting its potential therapeutic role in neurodegenerative diseases .

作用机制

The mechanism of action of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Key Structural and Functional Differences

Substituent Effects: Hydroxyl vs. Amine: The hydroxyl group in the target compound participates in hydrogen bonding, while the amine in 1-Benzhydrylazetidin-3-amine hydrochloride (1189735-08-7) increases basicity, altering reactivity in nucleophilic reactions . Fluorination: 3,3-Difluoroazetidine hydrochloride (288315-03-7) exhibits greater electronegativity and metabolic stability compared to the hydroxylated target compound, making it suitable for CNS-targeting drugs .

Applications :

- The benzhydryl group in the target compound and 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate (41036-32-2) enhances interactions with hydrophobic binding pockets, but the latter’s methanesulfonate group acts as a leaving group in alkylation reactions .

- 3-Methylazetidin-3-ol hydrochloride (6579-55-1), lacking the benzhydryl group, is more water-soluble and used in simpler synthetic routes .

Research Findings and Trends

- Drug Development : Azetidines with benzhydryl groups are prioritized in antipsychotic and antihistamine research due to their balanced lipophilicity and bioavailability .

- Synthetic Utility : Fluorinated analogs like 3,3-Difluoroazetidine hydrochloride are gaining traction in PET imaging probes due to their stability and fluorine’s isotopic properties .

- Safety Profiles : Hydrochloride salts of azetidines generally exhibit lower toxicity compared to free bases, as seen in 3-Methylazetidin-3-ol hydrochloride’s use in preclinical studies .

生物活性

Overview

1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This azetidine derivative has been explored for various pharmacological effects, including its interaction with biological targets and its therapeutic applications.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a diphenylmethyl group and a methyl group. Its molecular formula is , and it exhibits properties typical of azetidine derivatives, which may influence its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Antimicrobial Activity : Some reports indicate that the compound exhibits antimicrobial properties, potentially making it useful against specific bacterial strains.

Biological Activity Data

Research has indicated diverse biological activities associated with this compound. Below is a summary of findings from various studies:

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various azetidine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than 32 µg/mL, indicating significant antibacterial activity.

- Cytotoxicity Testing : Research evaluating cytotoxic effects on human cancer cell lines demonstrated that the compound exhibited selective toxicity, with IC50 values suggesting potential for further development as an anticancer agent.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential in several therapeutic areas:

- Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria, particularly MRSA, making it a candidate for further exploration in antibiotic development.

- Neuroprotective Effects : Initial studies suggest that it may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride, and how can yield be maximized?

- Methodological Answer : The synthesis of azetidine derivatives typically involves ring-closing strategies or nucleophilic substitutions. For example, azetidin-3-ol scaffolds are often synthesized via [3+1] cycloaddition or intramolecular cyclization of β-amino alcohols under acidic conditions . To maximize yield, optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For instance, highlights the use of methoxymethylamine in cyclobutane ring formation, suggesting that steric hindrance from diphenylmethyl groups may require prolonged reaction times or elevated temperatures (~80–100°C). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating the hydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the azetidine ring structure and substituents. The deshielded proton at C3 (δ ~3.5–4.5 ppm) and quaternary carbon (C3, δ ~75–85 ppm) are diagnostic .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products. Electrospray ionization (ESI) in positive mode can confirm the molecular ion [M+H]⁺ .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm the hydrochloride salt .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .

- pH Stability : Dissolve in buffers (pH 1–10) and analyze over 24–72 hours. Azetidinols are prone to ring-opening under strongly acidic/basic conditions .

- Light Sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation products .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) + 0.1% diethylamine. Adjust flow rates (0.5–1.0 mL/min) to separate enantiomers based on diphenylmethyl group interactions .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively acylate one enantiomer in organic solvents (e.g., toluene), enabling kinetic resolution .

Q. How can computational modeling predict the compound’s biological activity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., GPCRs or ion channels). The azetidine ring’s conformation and diphenylmethyl hydrophobicity may influence binding affinity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for CNS-targeted compounds .

Q. What in vitro assays are suitable for preliminary toxicity profiling?

- Methodological Answer :

- Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells (IC₅₀ determination). Note that hydrochloride salts may require pH adjustment to avoid false positives .

- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk; azetidine derivatives may interact with potassium channels due to their basic nitrogen .

Data Contradiction and Reproducibility Analysis

Q. How to address discrepancies in reported synthetic yields or biological activity data?

- Methodological Answer :

- Verify Reaction Conditions : Cross-check catalysts (e.g., Pd/C vs. Raney Ni) and solvent systems (THF vs. DMF) that may alter byproduct formation .

- Assess Purity : Contaminants (e.g., unreacted diphenylmethyl precursors) can skew bioactivity results; reanalyze via HPLC-MS .

- Control Stereochemistry : Enantiomeric excess (ee) must be quantified; unresolved racemic mixtures may explain inconsistent IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。